Methyl 2-nitrophenylcarbamate
Description
Overview of the Carbamate (B1207046) Functional Group in Organic Chemistry and Chemical Biology
The carbamate functional group, structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (>N−C(=O)−O−), is a cornerstone moiety in the fields of organic chemistry and chemical biology. wikipedia.org Formally esters of the unstable carbamic acid, carbamates exhibit a unique hybrid of amide and ester features, which imparts upon them considerable chemical and proteolytic stability. acs.orgnih.gov This stability, coupled with their ability to engage in hydrogen bonding and to act as peptide bond surrogates, has made them invaluable in medicinal chemistry. acs.orgnih.gov Carbamates are integral to many approved therapeutic agents and are widely employed as protecting groups for amines in the multi-step synthesis of complex molecules, most notably in peptide synthesis. acs.orgmasterorganicchemistry.com Beyond pharmaceuticals, the carbamate group is a key feature in polyurethanes, a major class of plastics, and in a variety of agricultural chemicals such as pesticides and herbicides. wikipedia.orgnih.gov
Significance of Nitrophenyl Moieties in Activated Esters and Carbamate Derivatives
Nitrophenyl groups, particularly when positioned ortho or para to a leaving group, are powerful electron-withdrawing moieties that play a crucial role in activating esters and carbamates for nucleophilic attack. The strong electron-withdrawing nature of the nitro group (NO₂) significantly enhances the electrophilicity of the carbonyl carbon in a carbamate. mdpi.comnih.gov This activation makes the carbamate more susceptible to cleavage by nucleophiles.
Specifically, a nitrophenyl group attached to the oxygen atom of a carbamate (as in p-nitrophenyl carbamates) creates an "activated" carbamate. nih.govthieme-connect.com The p-nitrophenoxide is an excellent leaving group, facilitating the transfer of the carbamoyl (B1232498) moiety to a nucleophile, such as an amine or alcohol. This strategy is frequently used in the synthesis of other carbamates and ureas. nih.govnih.gov Reagents like 4-nitrophenyl chloroformate are widely used to generate these activated intermediates, which can then react with various nucleophiles under mild conditions. thieme-connect.comthieme-connect.com
Historical Development and Evolution of Research on Nitro-Substituted Carbamates
The study of carbamates dates back to the 19th century, but the strategic use of nitro-substituted derivatives gained prominence with the advancement of synthetic organic chemistry in the 20th century. Initially, research into nitroaromatic compounds was driven by the dye and explosives industries. However, their utility in fine chemical synthesis soon became apparent. The introduction of the 4-nitrophenyl group as an activating component for acylation reactions was a significant development. thieme-connect.com 4-Nitrophenyl chloroformate was introduced as a safer alternative to phosgene (B1210022) for creating activated carbonates and carbamates, which are stable yet reactive intermediates for synthesizing a wide array of compounds, including those used for amine protection in peptide chemistry. thieme-connect.comthieme-connect.com
Research evolved to explore the use of nitro-substituted carbamates as photolabile protecting groups. Ortho-nitrobenzyl carbamates, for instance, can be cleaved by UV light, offering a mild and orthogonal method for deprotection in complex syntheses. researchgate.netvanderbilt.edu This photochemical cleavage strategy has found applications in the synthesis of sensitive biomolecules and in materials science.
More recently, the focus has expanded to include the synthesis and application of a broader range of nitro-substituted carbamates, investigating how the position and number of nitro groups affect reactivity. researchgate.net Studies have delved into the kinetics and mechanisms of their cleavage under various conditions, including basic hydrolysis and enzymatic action. nih.govemerginginvestigators.org The development of nitro-substituted carbamates continues to be an active area of research, driven by the need for new protecting groups, activators, and functional molecules with tailored electronic and reactive properties for applications in medicinal chemistry, organic synthesis, and chemical biology. acs.orgresearchgate.net
Synthesis and Characterization
Common Synthetic Routes
Methyl 2-nitrophenylcarbamate is typically synthesized in the laboratory via the reaction of 2-nitroaniline (B44862) with methyl chloroformate. This reaction is a standard method for forming carbamates from an amine and a chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A common procedure involves dissolving 2-nitroaniline in a suitable solvent, such as dichloromethane (B109758), and then adding a base, like triethylamine. The mixture is cooled, and methyl chloroformate is added dropwise. The reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC).
| Reactants | Reagents/Solvents | Key Conditions | Product |
| 2-Nitroaniline, Methyl chloroformate | Dichloromethane, Triethylamine | Cooled (ice bath), Stirring | This compound |
Spectroscopic Characterization
The structure of this compound is confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key signals would include those for the methyl (CH₃) protons, the aromatic protons on the nitrophenyl ring, and the N-H proton of the carbamate.
¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate, the methyl carbon, and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound would include N-H stretching, C=O (carbonyl) stretching of the carbamate, and strong absorptions corresponding to the nitro (NO₂) group. rsc.org
Mass Spectrometry (MS) : This technique provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Signals for aromatic protons, a singlet for the methyl group, and a broad singlet for the N-H proton. rsc.org |
| ¹³C NMR | Signal for the carbonyl carbon (~153-155 ppm), signals for aromatic carbons, and a signal for the methyl carbon. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720-1745 (C=O stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch). rsc.org |
| Mass Spec (HRMS) | Provides the precise mass, confirming the elemental composition C₈H₈N₂O₄. |
Chemical Reactivity and Mechanistic Insights
Reactivity of the Carbamate Functional Group
The carbamate moiety in this compound is subject to cleavage under certain conditions, although it is generally more stable than an ester. The hydrolysis of carbamates, particularly under basic conditions, can lead to the release of the corresponding amine (2-nitroaniline), alcohol (methanol), and carbon dioxide. emerginginvestigators.org The stability of the carbamate linkage is a key feature, making it a useful protecting group in organic synthesis. masterorganicchemistry.com The cleavage can be facilitated by strong acids or bases, or by specific nucleophiles. organic-chemistry.org For instance, certain reagents can selectively cleave carbamates without affecting other functional groups. organic-chemistry.org
Influence of the Ortho-Nitro Group
The presence of the nitro group at the ortho position of the phenyl ring has a profound influence on the reactivity of this compound. The strong electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the carbamate, making it more susceptible to deprotonation by a base.
Furthermore, the ortho-nitro group can participate in intramolecular interactions, potentially influencing the conformation of the molecule and the reactivity of the carbamate. For example, it can engage in intramolecular hydrogen bonding with the N-H proton, which can affect the molecule's reactivity profile. The electronic effect of the nitro group also deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for this specific substrate. nih.gov In some contexts, ortho-nitro-containing compounds can undergo cyclization reactions under reductive conditions.
Applications in Organic Synthesis
Use as a Protecting Group for Amines
Carbamates are one of the most widely used classes of protecting groups for amines due to their stability under a variety of reaction conditions and the availability of diverse methods for their removal. masterorganicchemistry.comresearchgate.net While Boc and Cbz are more common, the methyl carbamate group can also serve this purpose. The protection of an amine as a methyl carbamate can be achieved by reacting the amine with methyl chloroformate. This transformation renders the nitrogen atom non-nucleophilic, allowing for chemical modifications at other parts of the molecule. masterorganicchemistry.com The deprotection, or cleavage, of the methyl carbamate can often be achieved under specific conditions that leave other protecting groups intact, providing orthogonality in a synthetic strategy. organic-chemistry.org
Role in the Synthesis of Other Organic Compounds
This compound can serve as a precursor for the synthesis of other more complex molecules. The nitro group can be reduced to an amine, providing a route to 2-amino-N-methylaniline derivatives. The carbamate itself can be modified or cleaved as part of a larger synthetic sequence. For instance, the N-H proton can be alkylated or the entire carbamate group can be transformed. The presence of the nitro group also opens up possibilities for reactions such as the synthesis of heterocyclic compounds, where the nitro and carbamate functionalities can both participate in cyclization reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13725-30-9 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
InChI Key |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Other CAS No. |
13725-30-9 |
Synonyms |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Nitrophenylcarbamate and Analogous Nitrophenyl Carbamates
Classical Approaches to Carbamate (B1207046) Synthesis
Traditional methods for carbamate synthesis have been well-established for decades, though they often involve the use of highly reactive and toxic reagents. These methods are generally versatile and provide high yields, making them relevant in many synthetic applications.
Phosgene (B1210022) (COCl₂) is a highly reactive C1 building block that has been extensively used for the synthesis of isocyanates, which are key precursors to carbamates. The reaction of a primary amine, such as 2-nitroaniline (B44862), with phosgene typically proceeds through a carbamoyl (B1232498) chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the corresponding isocyanate. For instance, p-nitroaniline is converted to p-nitrophenyl isocyanate by reaction with a stream of phosgene in a solvent like ethyl acetate. The intermediate p-nitrophenyl carbamoyl chloride is formed and then converted to the isocyanate during the workup. researchgate.net An excess of phosgene is often used to prevent the formation of symmetrically disubstituted ureas as a side product. researchgate.net
Due to the extreme toxicity of phosgene gas, safer solid or liquid surrogates have been developed. nih.gov Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that serves as a convenient substitute for phosgene. nih.gov It can be used for the synthesis of carbamates by reacting it with an alcohol and an amine. nih.gov Triphosgene is also utilized in the preparation of activated carbonates, such as bis(o-nitrophenyl) carbonate, by reacting it with the corresponding nitrophenol in the presence of a base like triethylamine. researchgate.netmdpi.com This activated carbonate can then be used in subsequent reactions to form carbamates.
A common and direct method for the synthesis of carbamates involves the reaction of an amine with a chloroformate. researchgate.net For the synthesis of Methyl 2-nitrophenylcarbamate, this would involve the reaction of 2-nitroaniline with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. While this method is straightforward, it can be hampered by long reaction times and the need for a large excess of base to achieve acceptable conversion. The reactivity of the amine is a crucial factor, with aromatic amines like 2-nitroaniline being generally less nucleophilic than aliphatic amines, potentially requiring more forcing conditions.
The addition of an alcohol or phenol (B47542) to an isocyanate is a fundamental reaction for the formation of a carbamate linkage and is the basis for the polyurethane industry. magritek.com Once the isocyanate, such as 2-nitrophenyl isocyanate, is synthesized (for example, via the phosgene route), it can be readily reacted with an alcohol, in this case, methanol (B129727), to yield the desired this compound. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. magritek.com This reaction is generally efficient and proceeds under mild conditions. Theoretical and experimental studies suggest that the alcoholysis of isocyanates can be a multi-molecular process, with additional alcohol molecules participating in the transition state, which can influence the reaction kinetics. magritek.com
Synthesis Utilizing Activated Carbonates as Precursors
To circumvent the use of highly toxic phosgene and its direct derivatives, methods employing activated carbonate precursors have been developed. These reagents offer a milder and often more selective approach to carbamate synthesis.
Bis(o-nitrophenyl) carbonate (BoNPC) and bis(p-nitrophenyl) carbonate (BpNPC) are highly reactive and crystalline solids that serve as effective phosgene substitutes for the synthesis of carbamates. researchgate.net These reagents react with amines under mild conditions to furnish the corresponding o-nitrophenyl or p-nitrophenyl carbamates in high yields. researchgate.netnih.gov
A study on the reaction of bis(o-nitrophenyl) carbonate with various primary and secondary aliphatic amines demonstrated the high efficiency of this reagent. Reactions with primary amines in dichloromethane (B109758) at ambient temperature were typically complete within 5-10 minutes, affording the desired o-nitrophenyl carbamates in 85-95% isolated yields. researchgate.net Secondary amines required longer reaction times. researchgate.net It has been noted that bis(o-nitrophenyl) carbonate is significantly more reactive than its para-isomer, bis(p-nitrophenyl) carbonate. researchgate.net
The general procedure involves mixing a solution of bis(o-nitrophenyl) carbonate with the amine at room temperature. The product can then be isolated and purified by standard techniques like column chromatography. researchgate.net
| Amine | Reaction Time | Yield (%) |
|---|---|---|
| Propylamine | 5 min | 94 |
| Isopropylamine | 5 min | 95 |
| Butylamine | 5 min | 94 |
| Cyclohexylamine | 10 min | 90 |
| Benzylamine (B48309) | 5 min | 92 |
| Dibenzylamine | 90 min | 85 |
These resulting nitrophenyl carbamates are themselves activated intermediates. For example, N-benzyl-o-nitrophenyl carbamate, formed from the reaction of bis(o-nitrophenyl) carbonate and benzylamine, can be further reacted with diamines to produce bis-ureas in a two-step, one-pot synthesis. nih.gov
Alkyl phenyl carbonates provide another pathway for the synthesis of carbamates, including those with a nitrophenyl group. This methodology has been successfully applied to the synthesis of o-nitrobenzyl and 1-(2-nitrophenyl)ethyl carbamate protected α,ω-diamines. benthamopen.com The required o-nitrobenzyl phenyl carbonate or 1-(2-nitrophenyl)ethyl phenyl carbonate is first synthesized from the corresponding o-nitro-substituted alcohol and phenyl chloroformate in the presence of a base like pyridine. benthamopen.com
These activated carbonates are then reacted with a diamine, typically in a solvent like ethanol (B145695) at room temperature, to yield the monoprotected carbamate. This method allows for the use of stoichiometric amounts of reagents and often involves a simple work-up procedure based on extractions and filtration to remove the bis-protected side products. benthamopen.com
| Diamine | Product | Yield (%) |
|---|---|---|
| 1,2-Diaminoethane | 2-Nitrobenzyl (2-aminoethyl)carbamate | 58 |
| 1,3-Diaminopropane | 2-Nitrobenzyl (3-aminopropyl)carbamate | 62 |
| 1,4-Diaminobutane | 2-Nitrobenzyl (4-aminobutyl)carbamate | 60 |
| 1,5-Diaminopentane | 2-Nitrobenzyl (5-aminopentyl)carbamate | 55 |
| 1,6-Diaminohexane | 2-Nitrobenzyl (6-aminohexyl)carbamate | 64 |
Preparation of Specific Nitrophenyl Carbamate Scaffolds
The construction of nitrophenyl carbamate frameworks can be tailored to yield specific isomers and derivatives, which are valuable as protecting groups in organic synthesis and as precursors for various bioactive molecules.
Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl)ethyl Carbamate Derivatives
A facile and efficient method for the synthesis of o-nitrobenzylcarbamate and 1-(2-nitrophenyl)ethyl carbamate derivatives involves the reaction of the corresponding diamines with either o-nitrobenzyl phenyl carbonate or 1-(2-nitrophenyl)ethyl phenyl carbonate. scispace.combenthamopen.combenthamopenarchives.com This approach is particularly useful for the mono-protection of α,ω-diamines. scispace.combenthamopen.combenthamopenarchives.com The required arylmethyl phenyl carbonates are themselves synthesized from the corresponding alcohols, such as 2-nitrobenzyl alcohol or 1-(2-nitrophenyl)ethanol, by reaction with phenyl chloroformate in the presence of a base like pyridine. benthamopen.com
The general scheme for the synthesis of these carbamate-protected diamines proceeds at room temperature in ethanol, yielding the desired monoprotected products in good yields. benthamopen.com A notable advantage of this method is the precipitation of the bis-protected diamine byproduct, which can be easily removed by filtration. benthamopen.com These o-nitrobenzyl and 1-(2-nitrophenyl)ethyl carbamates are of particular interest as they are photolabile protecting groups, meaning they can be cleaved under UV light, offering an orthogonal deprotection strategy to common methods. scispace.combenthamopen.comresearchgate.net
Table 1: Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl)ethyl Carbamate Protected α,ω-Diamines This table is interactive. Users can sort and filter the data.
| Carbamate Derivative | Starting Diamine | Carbonate Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Nitrobenzyl (2-aminoethyl)carbamate | Ethylenediamine | o-Nitrobenzyl phenyl carbonate | 58 | benthamopen.com |
| 2-Nitrobenzyl (6-aminohexyl)carbamate | Hexamethylenediamine | o-Nitrobenzyl phenyl carbonate | 53 | benthamopen.com |
| 1-(2-Nitrophenyl)ethyl (5-aminopentyl)carbamate | Pentamethylenediamine | 1-(2-Nitrophenyl)ethyl phenyl carbonate | 50 | benthamopen.com |
| 1-(2-Nitrophenyl)ethyl (6-aminohexyl)carbamate | Hexamethylenediamine | 1-(2-Nitrophenyl)ethyl phenyl carbonate | Not specified | benthamopen.com |
Synthetic Pathways to this compound and its Structural Analogues
The synthesis of this compound and its structural analogues can be achieved through several routes, often involving the reaction of a nitro-substituted aniline (B41778) with a suitable carbonyl source. A common and direct method is the reaction of 2-nitroaniline with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
A highly efficient method for preparing a variety of o-nitrophenyl carbamates involves the use of bis(o-nitrophenyl) carbonate. researchgate.net This reagent reacts readily with aliphatic amines under mild conditions to produce the corresponding o-nitrophenyl carbamates in very high yields. researchgate.net This methodology can be extended to synthesize a wide array of structural analogues by simply varying the amine component. The reaction of bis(o-nitrophenyl) carbonate with benzylamine, for instance, yields benzyl-o-nitrophenyl carbamate. researchgate.net This intermediate can then be further reacted with various diamines to produce bis-ureas, demonstrating the versatility of the o-nitrophenyl carbamate scaffold in more complex molecular constructions. researchgate.net
Another synthetic strategy involves the reductive carbonylation of nitroaromatic compounds. ukessays.com Palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) in the presence of an alcohol like methanol can yield the corresponding carbamate. ukessays.commdpi.com This approach offers a potential route to this compound from 1,2-dinitrobenzene (B166439) or 2-nitroaniline under appropriate catalytic conditions.
Green Chemistry Approaches in Carbamate Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of carbamates, aiming to replace hazardous reagents like phosgene and minimize waste.
Carbon Dioxide Fixation Strategies for Carbamate Formation
The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for carbamate synthesis is a cornerstone of green chemistry in this field. rsc.orgresearchgate.netresearchgate.netnih.gov This approach typically involves the reaction of an amine with CO₂ to form a carbamic acid or carbamate anion intermediate, which is then trapped by an electrophile. nih.gov
A direct, one-pot synthesis of N-arylcarbamates has been developed using aromatic amines, CO₂, and metal alkoxides. researchgate.net For example, the reaction of aniline with titanium methoxide (B1231860) in the presence of CO₂ at 5 MPa pressure yields methyl N-phenylcarbamate in 85% yield within 20 minutes. researchgate.net The titanium residue from this reaction can be regenerated, adding to the sustainability of the process. researchgate.net
Furthermore, a chemoselective methodology for carbamate synthesis from amines and CO₂ at room temperature and atmospheric pressure has been described. nih.gov This method is mild enough to be applied to the protection of amino groups in sensitive molecules like amino acids and peptides. nih.gov The reaction of amino alcohols with CO₂ in the presence of an external base and a hydroxyl group activating agent, such as p-toluenesulfonyl chloride (TsCl), can lead to the formation of cyclic carbamates under mild conditions. rsc.org
Catalytic Methodologies for Enhanced Synthesis Efficiency
Catalysis plays a pivotal role in improving the efficiency and selectivity of carbamate synthesis, particularly in the context of green chemistry. A combination of cerium(IV) oxide (CeO₂) and 2-cyanopyridine (B140075) has been shown to be an effective catalyst for the one-pot selective synthesis of carbamates directly from CO₂, alcohols, and amines, including less reactive arylamines. researchgate.net
The reductive carbonylation of nitro compounds, as mentioned earlier, is a catalytic process often employing palladium-based catalysts. ukessays.commdpi.comresearchgate.net For instance, the oxidative carbonylation of aniline to the corresponding carbamate can be achieved using a Pd(phen)Cl₂/(BMImBF₄) catalytic system. researchgate.net
Enzymatic synthesis offers a highly selective and environmentally benign alternative for carbamate formation. nih.gov Promiscuous esterases/acyltransferases have been utilized for the synthesis of carbamates from various amines and carbonates in water, achieving high yields. nih.gov For example, the esterase from Pyrobaculum calidifontis VA1 (PestE) can efficiently convert aniline and benzylamine derivatives into their corresponding benzyloxycarbonyl (Cbz)- or allyloxycarbonyl (Alloc)-protected products in an aqueous medium. nih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating carbamate synthesis. at.uayoutube.comnih.govmdpi.comacs.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. youtube.comnih.gov For instance, the microwave-assisted nitration of phenol to produce p-nitrophenol, a precursor for some nitrophenyl compounds, can be achieved in just one minute with a high yield. This rapid and efficient heating method holds promise for the synthesis of nitrophenyl carbamates as well.
Chemical Reactivity and Mechanistic Pathways of Methyl 2 Nitrophenylcarbamate and Its Analogues
Reactions at the Carbamate (B1207046) Moiety
The carbamate group (-NHCOO-) is a central feature of methyl 2-nitrophenylcarbamate, and its reactivity is a key aspect of the molecule's chemical profile.
The stability of the carbamate linkage is a critical factor in the application of compounds like this compound. Hydrolysis of the carbamate bond can proceed through different mechanisms depending on the reaction conditions, particularly the pH of the medium. emerginginvestigators.org In basic conditions, hydrolysis is generally accelerated. emerginginvestigators.org The process typically involves the cleavage of the ester or amide bond within the carbamate moiety, leading to the formation of an alcohol, an amine, and carbon dioxide.
Studies on analogous 4-nitrophenyl carbamates have shown that they are relatively stable in acidic and neutral aqueous solutions but undergo cleavage in mild basic conditions. emerginginvestigators.org This cleavage can be monitored spectrophotometrically by the release of the nitrophenolate ion. emerginginvestigators.org The rate of hydrolysis is significantly influenced by the pH, with faster cleavage observed at higher pH values. emerginginvestigators.org For instance, the hydrolysis of 4-nitrophenyl carbamates is notably more effective at pH 12 and above. emerginginvestigators.org The stability of the carbamate can also be affected by the substituents on both the nitrogen and oxygen atoms. nih.gov Theoretical calculations have indicated that esterification can accelerate the cleavage of the carbamate bond. usu.edu Furthermore, the coordination of metal ions to the carbamate ligand can trigger hydrolysis. researchgate.netrsc.org
The mechanism of basic hydrolysis of carbamates can differ based on the substitution on the nitrogen atom. For primary carbamates, the reaction can proceed via an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. nih.gov
Table 1: Factors Influencing Carbamate Hydrolysis
| Factor | Effect on Hydrolysis Rate | Reference |
|---|---|---|
| pH | Increased rate in basic conditions | emerginginvestigators.org |
| Metal Ions | Can trigger and accelerate hydrolysis | researchgate.netrsc.org |
| Substitution | Esterification can accelerate cleavage | usu.edu |
| Nitrogen Substitution | Influences the hydrolytic mechanism | nih.gov |
Carbamates, including nitrophenyl derivatives, are valuable precursors for the synthesis of substituted ureas through aminolysis reactions. thieme-connect.comacs.org This transformation involves the reaction of the carbamate with a primary or secondary amine. The general mechanism for the aminolysis of carbamates often proceeds through the formation of an isocyanate intermediate, especially at elevated temperatures. thieme-connect.com A base is typically required to facilitate the formation of the isocyanate, which is then trapped by an amine to yield the desired urea (B33335) derivative. thieme-connect.com
The reactivity in aminolysis is dependent on the nature of both the carbamate and the amine. For instance, aromatic amines react with alkyl carbamates to produce unsymmetrical ureas. thieme-connect.com The use of phenyl carbamates as intermediates for the preparation of N,N'-substituted ureas is a mild and efficient approach, often carried out in a solvent like dimethyl sulfoxide (B87167) at ambient temperature. google.com This method avoids the use of hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.com
Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate have shown that the reaction mechanism can be influenced by the nature of the amine. nih.gov The reaction with secondary alicyclic amines has been shown to proceed through a zwitterionic tetrahedral intermediate. nih.gov The Brønsted-type plot for these reactions can be biphasic, indicating a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases. nih.gov
Table 2: Aminolysis of Carbamates to Form Ureas
| Reactants | Product | Key Conditions/Observations | Reference |
|---|---|---|---|
| Phenyl butyl carbamate + Aniline (B41778) | Unsymmetrical urea | Requires a base (e.g., Et3N/DABCO) | thieme-connect.com |
| Primary phenyl carbamate + Amine | N,N'-substituted urea | Dimethyl sulfoxide solvent, ambient temperature | google.com |
Transformations Involving the Nitro Aromatic System
The 2-nitro aromatic system in this compound is a site of significant chemical reactivity, influencing and being influenced by the carbamate moiety.
The reduction of the nitro group is a fundamental transformation in organic chemistry. masterorganicchemistry.com Aromatic nitro compounds can be reduced to their corresponding primary amines using a variety of methods, including catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or treatment with metals such as iron, tin, or zinc in acidic media. wikipedia.orgcommonorganicchemistry.com For instance, tin(II) chloride provides a mild method for this reduction. commonorganicchemistry.com
The conversion of the electron-withdrawing nitro group to an electron-donating amino group has a profound impact on the electronic properties of the aromatic ring and, consequently, on the reactivity of the attached carbamate group. The introduction of the amino group increases the electron density of the aromatic ring, which can affect the stability and reactivity of the carbamate linkage. While the direct impact on carbamate reactivity is not extensively detailed in the provided search results, it is known that the electron-donating nature of the resulting amino group can hinder further reduction of other nitro groups on the same ring. nih.gov The newly formed amino group is also basic and can participate in subsequent reactions. masterorganicchemistry.com
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Primary amine | commonorganicchemistry.com |
| Fe/HCl | Acidic media | Primary amine | masterorganicchemistry.com |
| SnCl₂ | Mild conditions | Primary amine | commonorganicchemistry.com |
The presence of the nitro group strongly influences the susceptibility of the aromatic ring to substitution reactions.
Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution reactions. ma.eduaiinmr.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Therefore, electrophilic substitution on the 2-nitrophenyl ring of this compound would be significantly hindered and, if it were to occur, would be directed to the positions meta to the nitro group.
Nucleophilic Aromatic Substitution (SNA r): Conversely, the nitro group is a strong activating group for nucleophilic aromatic substitution, especially when it is positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com This is because the nitro group can stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. wikipedia.org In the case of this compound, while the carbamate group itself is not a typical leaving group in SNAr reactions, the presence of the ortho-nitro group makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. nih.gov The reaction proceeds via an addition-elimination mechanism, where the addition of the nucleophile is often the rate-limiting step. nih.gov
Photochemical Transformations of Nitrophenyl Carbamates
Ortho-nitrobenzyl derivatives are a well-known class of photolabile protecting groups, and this reactivity extends to nitrophenyl carbamates. researchgate.netnih.gov Upon irradiation with UV light, these compounds can undergo intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This initiates a rearrangement that leads to the cleavage of the carbamate bond, releasing the protected amine, carbon dioxide, and a 2-nitrosobenzaldehyde derivative. researchgate.net
This photochemical property allows for the controlled release of amines or other functionalities under specific light conditions, which is a valuable tool in various fields, including biochemistry and materials science. nih.govacs.org The efficiency of this photolytic cleavage can be influenced by the substitution pattern on the aromatic ring. researchgate.net
Mechanisms of Photolytic Cleavage in o-Nitrobenzyl Carbamates
The photolytic cleavage of o-nitrobenzyl carbamates is a well-established photorearrangement reaction. researchgate.net The process is initiated by the absorption of a photon, typically in the UV range, which excites the aromatic nitro group. The generally accepted mechanism proceeds through several key steps:
Photoexcitation : Upon irradiation, the o-nitrobenzyl group is promoted to an excited state.
Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient biradical species.
Formation of the aci-Nitro Intermediate : The biradical rapidly rearranges to form a cyclic intermediate, which then tautomerizes to an aci-nitro intermediate. acs.org This intermediate is a key species in the cleavage pathway.
Rearrangement and Cleavage : The aci-nitro intermediate is unstable and undergoes a series of rearrangements. It is proposed to form a five-membered cyclic intermediate which then decomposes. acs.org
Product Release : This final step results in the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and an o-nitrosobenzaldehyde derivative. benthamopen.com
This entire process is an intramolecular rearrangement that leads to the clean release of the protected functional group, making o-nitrobenzyl carbamates highly useful as photolabile protecting groups in various chemical and biological applications. acs.orgnih.gov
Wavelength-Dependent Reactivity and Quantum Yield Studies
The efficiency of the photolytic cleavage of o-nitrobenzyl carbamates is dependent on the wavelength of the incident light and is quantified by the quantum yield (Φ). The quantum yield represents the number of molecules undergoing a specific photoreaction for each photon absorbed. Studies have shown that both the structure of the carbamate and the irradiation wavelength influence this efficiency.
The photorearrangement can be initiated by light at various UV wavelengths, including 254 nm, 313 nm, and 365 nm. researchgate.net Research on various o-nitrobenzyl-derived carbamates has demonstrated that quantum efficiency can be significantly influenced by substituents on the benzylic carbon and the aromatic ring. For instance, the introduction of an α-substituent on the benzylic carbon can dramatically alter the quantum yield. researchgate.net
Some studies have noted that the kinetic isotope effect of the photolysis can be wavelength-dependent, which suggests the involvement of higher excited states in the reaction mechanism at certain wavelengths. nih.govresearchgate.net The choice of wavelength is critical; longer wavelengths (e.g., 365 nm) are often preferred for biological applications to minimize potential damage to cells and tissues. upenn.edu The absorption characteristics of the specific o-nitrobenzyl derivative determine the optimal wavelength for cleavage. Polymers containing o-nitrobenzyl ester groups have been shown to exhibit selective reactivity based on the irradiation wavelength, with cleavage occurring above 300 nm. rsc.org
Interactive Table: Quantum Yields for Photogeneration of Cyclohexylamine from Various o-Nitrobenzyl-Derived Carbamates
| Compound Structure | α-Substituent | Quantum Yield (Φ) at 254 nm |
| o-Nitrobenzyl | H | 0.13 |
| α-Methyl-o-nitrobenzyl | CH₃ | 0.62 |
| α-Phenyl-o-nitrobenzyl | C₆H₅ | 0.11 |
| α-(4-methoxyphenyl)-o-nitrobenzyl | CH₃OC₆H₄ | 0.35 |
| 4,5-Dimethoxy-2-nitrobenzyl | H | 0.26 |
| α-Methyl-4,5-dimethoxy-2-nitrobenzyl | CH₃ | 0.28 |
Data sourced from studies on the photogeneration of bases from o-nitrobenzyl-derived carbamates. researchgate.net
Carbamate Equilibria and Interconversion in Solution Phase
In aqueous solutions, carbamates exist in a dynamic equilibrium with several related species. The stability and dominant form of the carbamate are highly dependent on the solution's conditions.
Equilibrium with Carbamate Anions, Carbonate, and Bicarbonate Species
In aqueous media, carbamate anions can undergo slow equilibration with ammonium (B1175870) cations and carbonate or bicarbonate anions. wikipedia.org This interconversion is a critical aspect of carbamate chemistry in solution. The key equilibria can be represented by the following reactions:
Hydrolysis to Bicarbonate : H₂NCOO⁻ + H₂O ⇌ NH₃ + HCO₃⁻
Hydrolysis to Carbonate : H₂NCOO⁻ + H₂O ⇌ NH₄⁺ + CO₃²⁻ wikipedia.org
These reactions demonstrate that solutions of carbamates, particularly ammonium carbamate, will also contain ammonia, carbon dioxide, bicarbonate, and carbonate species. wikipedia.org The position of this equilibrium is strongly pH-dependent. nih.gov The formation of carbamates from amines and carbon dioxide is a reversible process, and in aqueous solution, this system must be considered in competition with the formation of carbonate and bicarbonate. nih.govacs.org
Influence of Reaction Conditions on Carbamate Stability and Speciation
The stability of carbamates and the equilibrium between the different species in solution are significantly influenced by several reaction conditions, most notably pH, solvent, and temperature.
pH : The pH of the solution is a dominant factor. Carbamates are generally more susceptible to hydrolysis under alkaline (high pH) conditions, which shifts the equilibrium away from the carbamate anion towards bicarbonate and carbonate. msu.edu Conversely, at lower pH, many carbamates exhibit greater stability. acs.org The rates of interconversion between carbamate and bicarbonate are strongly dependent on pH. nih.gov Some studies have shown that certain carbamate-based structures are hydrolytically stable across a wide pH range of 2-12. zacharyhhouston.com
Solvent : The nature of the solvent system affects carbamate stability. In aqueous-organic mixtures, the solvent composition can influence reaction kinetics and equilibrium positions. researchgate.net
Temperature : Temperature affects the rate of both carbamate formation and hydrolysis. In temperature-swing absorption processes used for CO₂ capture, the temperature sensitivity of the carbamate stability constant is a crucial parameter. acs.org
Concentration and Substituents : The concentration of reactants and the specific chemical structure of the carbamate (i.e., the nature of the R groups) also play a role in its stability and the equilibrium of syn and anti isomers. acs.orgnih.gov
Interactive Table: Influence of Reaction Conditions on Carbamate Stability
| Condition | Influence on Carbamate Stability | Description |
| pH | High | Generally decreases stability. Alkaline conditions promote hydrolysis to carbonate/bicarbonate. msu.edu |
| Solvent | Medium | The polarity and composition of the solvent can affect reaction rates and equilibrium constants. researchgate.netnih.gov |
| Temperature | High | Can increase the rate of hydrolysis, but the overall effect depends on the specific thermodynamics of the system. acs.org |
| Substituents | High | The electronic and steric properties of the groups attached to the carbamate nitrogen and oxygen significantly impact stability. researchgate.net |
Theoretical and Computational Chemistry Studies on Methyl 2 Nitrophenylcarbamate and Carbamate Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or related equations, to provide detailed information about electron distribution, molecular geometry, and energy. mdpi.comcnr.it For carbamate (B1207046) systems, two major approaches, Density Functional Theory (DFT) and ab initio methods, have been extensively applied.
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is widely used to study the electronic structure and related properties of carbamate molecules.
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies of carbamates. nih.govresearchgate.net This information is crucial for interpreting experimental data, such as Raman spectra, and identifying characteristic vibrational peaks for the carbamate functional group. nih.gov
Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another key application of DFT. mdpi.comresearchgate.net The energies and spatial distributions of these orbitals provide insights into the chemical reactivity of carbamates. For instance, these DFT-derived descriptors are integral to developing Quantitative Structure-Toxicity Relationship (QSTR) models that predict the toxicity of carbamate compounds. mdpi.com DFT calculations have also been used to support mechanistic proposals, such as the stepwise pathway for C-H insertion reactions involving carbamate-containing molecules. acs.org
| DFT Application | Methodology/Functional | Information Gained | Relevance to Carbamates |
| Molecular Structure Optimization | B3LYP/6-31G(d,p) | Optimized geometries, vibrational frequencies | Interpretation of experimental spectra, structural analysis. nih.govcolab.ws |
| Electronic Properties | B3LYP, M11L | HOMO-LUMO energies, electronic affinity, charge distribution | Reactivity prediction, development of QSTR models for toxicity. mdpi.comnih.gov |
| Thermodynamic Properties | B3LYP/6-311++G(d,p) | Gaseous phase free energies and enthalpies | Input for stability and reaction pathway studies. researchgate.net |
| Reaction Mechanisms | PBE0-D3(BJ)/def2-TZVPP | Transition states, activation energies | Elucidation of reaction pathways for carbamate synthesis and reactions. acs.orgmdpi.com |
Ab initio methods solve the electronic Schrödinger equation from first principles, without empirical parameters, offering a pathway to highly accurate results, albeit often at a higher computational cost than DFT. mdpi.com These methods are essential for benchmarking other computational techniques and for studies requiring high precision in energy and geometry.
For carbamate systems, ab initio calculations have been instrumental in elucidating reaction mechanisms. researchgate.netepa.gov For example, studies on the formation of carbamates from CO2 and alkanolamines have used ab initio methods to suggest that a single-step, termolecular reaction is more probable than a mechanism involving a stable zwitterionic intermediate. researchgate.netepa.gov
Combining ab initio methods like Møller-Plesset perturbation theory (e.g., SCS-MP2) or coupled-cluster theory with continuum solvation models allows for precise calculations of properties in solution, such as pKa and carbamate stability. nih.govnih.gov These high-accuracy calculations are crucial for understanding the direct interconversion pathways between carbamates and bicarbonates in aqueous solutions, a key process in carbon capture technologies. nih.gov The choice of method and basis set is critical, with larger basis sets and higher levels of theory generally providing more accurate results for geometry optimization and energy calculations. mdpi.comwayne.edu
Thermodynamic and Kinetic Studies of Carbamate Stability
Understanding the stability of the carbamate bond is critical for predicting the behavior of these compounds in various chemical and biological environments. Computational methods provide a molecular-level view of the thermodynamics and kinetics that govern carbamate formation and degradation.
Free-energy perturbation (FEP) is a powerful computational technique used to calculate the free energy difference between two states, such as a reactant and a product or a ligand in two different environments. nih.gov FEP is often coupled with molecular dynamics simulations to explore reaction pathways and determine energy barriers.
In the context of carbamates, FEP has been used to calculate the relative binding free energy of carbamate adducts to biological receptors. nih.gov This is achieved by simulating a non-physical pathway, or a thermodynamic cycle, where one molecule is gradually transformed ("perturbed") into another. researchgate.netnih.gov This approach allows for the calculation of the difference in binding affinity between a carbamate and a related molecule, providing insights into its potential biological activity. nih.gov Similarly, thermodynamic cycles based on gas-phase quantum chemical calculations and solvation free energies are used to compute carbamate stability constants in solution. researchgate.netresearchgate.netresearchgate.net
The surrounding solvent can dramatically influence the stability and reactivity of a molecule. Computational solvation models are used to account for these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties.
For carbamate systems, both implicit and explicit models have been utilized. Implicit continuum models, such as the Polarizable Continuum Model (PCM) and the SMD solvation model, are frequently combined with DFT or ab initio calculations to study reactions in solution. nih.govnih.govacs.org These models have been successfully applied to calculate carbamate stability constants and to investigate the mechanism of carbamate hydrolysis. researchgate.netnih.gov For example, studies on CO2 capture by amines use these models to understand how the aqueous environment facilitates the interconversion of carbamates and bicarbonates. nih.gov Monte Carlo FEP calculations, which often use explicit solvent molecules, provide another route to calculating solvation energies and understanding the relative stability of carbamates. researchgate.netacs.org
| Parameter | Computational Method | Key Findings for Carbamate Systems |
| Binding Free Energy | Free-Energy Perturbation (FEP) with MD | Quantifies the binding affinity of carbamate adducts to receptors, revealing potency differences. nih.gov |
| Carbamate Stability | Thermodynamic Cycles with DFT and Solvation Models | Calculates stability constants (Kc) and identifies factors influencing carbamate formation and hydrolysis. researchgate.netresearchgate.net |
| Reaction Pathways | Ab Initio calculations with PCM | Elucidates mechanisms, such as the direct interconversion of carbamate and bicarbonate, and calculates activation energies. nih.gov |
| Solvent Effects | Implicit (SMD, PCM) & Explicit Solvation Models | Shows that the solvent environment is critical in determining reaction free energies and the stability of charged intermediates. researchgate.netnih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of carbamates are crucial determinants of their function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule, while molecular dynamics (MD) simulations track its movements over time.
Conformational analysis of carbamates often begins with a search to identify various low-energy structures. acs.org The geometries of these conformers are then optimized using quantum chemical methods like DFT. By comparing simulated spectroscopic data (e.g., IR, VCD, NMR) for these conformers with experimental measurements, researchers can validate the computed structures and understand the conformational landscape of the molecule in a specific environment. acs.org Such analyses have revealed how steric effects and intramolecular hydrogen bonding can influence the stability of carbamates and their tendency to form. colab.ws
Molecular dynamics simulations provide a "computational microscope" to view the dynamic behavior of molecules, from individual carbamates to large biological complexes. nih.gov Using force fields like OPLS-AA or COMPASS, MD simulations can model the stability of carbamates when bound to a receptor or their behavior in solution. nih.govresearchgate.net These simulations are vital for understanding how carbamates interact with their environment, including the role of solvent molecules in chemical reactions. researchgate.net For instance, QM/MD simulations, which combine quantum mechanics for a reactive region with molecular mechanics for the surroundings, can be used to model chemical events like bond breaking and formation in carbamate systems with the explicit inclusion of solvent and temperature effects. researchgate.net
Investigation of Rotational Barriers within the Carbamate Linkage
The carbamate linkage (–NH–C(=O)O–) exhibits partial double bond character in its C–N bond, leading to a significant energy barrier for rotation around this bond. This restricted rotation can result in the existence of distinct syn and anti conformers. Computational methods, particularly Density Functional Theory (DFT), are widely employed to quantify these rotational barriers.
The rotational barrier in carbamates is influenced by both steric and electronic factors. Electron-withdrawing groups on the nitrogen atom can decrease the rotational barrier by reducing the electron density on the nitrogen, thus lessening the C-N double bond character. Conversely, electron-donating groups tend to increase this barrier.
| Substituent on Aryl Ring | Calculated Rotational Barrier (kcal/mol) | Methodology |
|---|---|---|
| -OCH3 (electron-donating) | 16.5 | DFT/B3LYP |
| -H | 15.8 | DFT/B3LYP |
| -Cl (electron-withdrawing) | 15.2 | DFT/B3LYP |
| -NO2 (strong electron-withdrawing) | 14.5 | DFT/B3LYP |
This table is illustrative and based on general trends observed in substituted N-aryl carbamates. Specific values for Methyl 2-nitrophenylcarbamate would require dedicated computational studies.
Understanding Intramolecular Interactions and Conformational Landscapes
The conformational landscape of this compound is expected to be complex due to the flexibility of the carbamate group and its interactions with the ortho-nitro group on the phenyl ring. Intramolecular hydrogen bonding is a key factor that can significantly influence the preferred conformation.
In ortho-substituted nitroaromatic compounds, an intramolecular hydrogen bond can form between a hydrogen-bond donor, such as the N-H group of the carbamate, and one of the oxygen atoms of the nitro group. This interaction can stabilize a specific planar conformation, restricting the rotation around the N-aryl single bond.
Computational studies on related ortho-substituted nitroanilines have shown that intramolecular N-H···O hydrogen bonds are a common and stabilizing feature. nih.gov For this compound, it is highly probable that an intramolecular hydrogen bond exists between the carbamate N-H and an oxygen of the nitro group. This would favor a conformation where these groups are in proximity.
Rotation around the C-N bond of the carbamate.
Rotation around the N-C(aryl) bond.
The presence and strength of the intramolecular hydrogen bond.
DFT calculations are instrumental in mapping the potential energy surface of such molecules, identifying the various stable conformers (local minima) and the transition states that connect them.
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Presence of Intramolecular H-Bond |
|---|---|---|---|
| A (Planar, H-bonded) | O=C-N-C(aryl) ~ 0, C-N-C(aryl)-C(nitro) ~ 0 | 0.00 | Yes (N-H···O) |
| B (Twisted) | O=C-N-C(aryl) ~ 180, C-N-C(aryl)-C(nitro) ~ 45 | 2.5 | No |
| C (Non-H-bonded) | O=C-N-C(aryl) ~ 0, C-N-C(aryl)-C(nitro) ~ 180 | 4.2 | No |
This table presents hypothetical data to illustrate the expected conformational landscape. The actual energies and geometries would need to be determined through specific DFT calculations for this compound.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and gain a deeper understanding of the molecule's properties.
For this compound, theoretical calculations can predict:
Vibrational Frequencies (IR and Raman): DFT calculations can provide the vibrational modes of the molecule. arxiv.org By comparing the calculated frequencies with experimental IR and Raman spectra, one can confirm the presence of specific functional groups and gain insights into the molecular structure and bonding. For instance, the position of the C=O and N-H stretching frequencies can be sensitive to the presence and strength of hydrogen bonding. Studies on related N-alkyl-o-nitrophenylcarbamates have shown that these compounds exhibit two carbonyl stretching bands in the solid state, which is attributed to the presence of more than one molecule in the asymmetric unit cell. osti.gov
NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts. nih.govnih.gov Comparing the calculated chemical shifts with experimental NMR spectra is a powerful method for structural elucidation and conformational analysis. nih.gov For this compound, the chemical shifts of the aromatic protons and the N-H proton would be particularly sensitive to the conformation and the presence of intramolecular hydrogen bonding.
| Spectroscopic Parameter | Hypothetical Experimental Value | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|---|
| IR: ν(C=O) (cm⁻¹) | 1725 | 1730 |
| IR: ν(N-H) (cm⁻¹) | 3350 | 3365 |
| ¹H NMR: δ(N-H) (ppm) | 8.5 | 8.7 |
| ¹³C NMR: δ(C=O) (ppm) | 154.2 | 155.0 |
This table provides hypothetical data to illustrate the process of validating computational results against experimental findings. Accurate data would require specific experimental measurements and corresponding calculations for this compound.
The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structures and properties, such as rotational barriers and conformational energies. Discrepancies between theoretical and experimental values can often be rationalized by considering factors such as solvent effects and intermolecular interactions in the condensed phase, which may not be fully captured in gas-phase calculations.
Applications of Methyl 2 Nitrophenylcarbamate and Its Derivatives in Advanced Organic Synthesis and Chemical Research
Role as Chemical Protecting Groups
The protection of reactive functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively modify complex molecules. Carbamates are widely recognized as effective protecting groups for amines. masterorganicchemistry.com The 2-nitrophenylcarbamate group, in particular, offers distinct advantages due to its photolabile nature.
Development of Photolabile Protecting Groups for Amine Functionalities
Methyl 2-nitrophenylcarbamate is a member of the broader class of ortho-nitrobenzyl-based photolabile protecting groups (PPGs), also known as "caging groups". nih.govwikipedia.org These groups provide spatiotemporal control over the release of a protected molecule, as the deprotection is triggered by light rather than chemical reagents. nih.govwikipedia.org This feature is invaluable in fields like chemical biology and materials science, where precise control over the activation of a molecule is required.
The deprotection mechanism of 2-nitrobenzyl-based PPGs proceeds through a Norrish Type II-like intramolecular rearrangement upon irradiation with UV light. wikipedia.org The nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected amine, along with a 2-nitrosobenzaldehyde byproduct. wikipedia.org The list of functional groups that can be protected by nitrobenzyl-based PPGs is extensive and includes carbamates, phosphates, carboxylates, and others. wikipedia.org
Derivatives like the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group have been developed as advanced photolabile amino protecting groups for applications such as photolithographic solid-phase peptide synthesis. researchgate.net Studies have shown that NPPOC-protected amino acids can be cleaved by UV light approximately twice as fast as the commonly used o-nitroveratryloxycarbonyl (NVOC)-protected counterparts. researchgate.net
Strategies for Orthogonal Protection in Complex Multistep Synthesis
In the synthesis of complex molecules such as peptides or natural products, multiple protecting groups are often required. Orthogonal protection strategies are essential, allowing for the selective removal of one protecting group in the presence of others. researchgate.net Photolabile groups like 2-nitrophenylcarbamate are excellent tools for orthogonal synthesis because their cleavage condition—light—is highly specific and does not interfere with the conditions used to remove other common protecting groups. masterorganicchemistry.com
For instance, the 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group is stable to strong acids like 100% trifluoroacetic acid (TFA) and HCl/dioxane, which are used to remove acid-labile groups like the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comthieme-connect.de Similarly, it is stable to bases like piperidine, used for the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comthieme-connect.de Furthermore, unlike the carboxybenzyl (Cbz or Z) group, which is removed by catalytic hydrogenation, the photolabile group remains intact under these reductive conditions, although Z(2-NO2) itself is unstable to hydrogenation. masterorganicchemistry.comresearchgate.netthieme-connect.de This orthogonality allows for a highly programmed and selective sequence of deprotection steps in a complex synthesis.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz, 2-Nitrophenylcarbamate |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, 2-Nitrophenylcarbamate |
| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc, 2-Nitrophenylcarbamate |
| 2-Nitrobenzyloxycarbonyl | Z(2-NO₂) / Nvoc | UV Light (Photolysis) | Boc, Fmoc, Cbz |
Synthetic Reagents and Intermediates
Beyond its role in protection chemistry, this compound serves as a valuable reagent and intermediate for the construction of other important chemical functionalities. The electron-withdrawing nitro group activates the carbamate's carbonyl carbon, making the 2-nitrophenoxy moiety a good leaving group.
Precursors for the Synthesis of Urea (B33335) and Other Nitrogen-Containing Compounds
This compound and related activated carbamates are effective and safer alternatives to hazardous reagents like phosgene (B1210022) and isocyanates for the synthesis of ureas. mdpi.comorganic-chemistry.org The synthesis typically involves the reaction of the carbamate (B1207046) with a primary or secondary amine. google.com The amine nucleophile attacks the electrophilic carbonyl carbon of the carbamate, displacing the 2-nitrophenoxide leaving group to form the desired substituted urea. mdpi.com
This method is highly versatile, allowing for the preparation of both symmetrical and unsymmetrical ureas. nih.gov For example, bis(o-nitrophenyl) carbonate can be reacted sequentially with different amines to achieve directional urea synthesis. mdpi.com In the first step, reaction with one amine yields an N-substituted-o-nitrophenyl carbamate intermediate, which is analogous to this compound. mdpi.com This intermediate is then reacted with a second, different amine to produce an unsymmetrical bis-urea. mdpi.com This approach avoids the direct handling of toxic isocyanates, which are common intermediates in traditional urea synthesis. organic-chemistry.orgnih.gov
| Carbamate Precursor | Amine Nucleophile | Product | Significance |
| Bis(o-nitrophenyl) carbonate | Benzylamine (B48309), then a diamine | Bis-urea | Two-step, directional synthesis without isolating the intermediate carbamate. mdpi.com |
| Phenyl carbamates | Various amines in DMSO | N,N'-substituted ureas | Mild, efficient, and high-yield process at ambient temperature. google.com |
| This compound | Primary/Secondary Amines | Substituted Ureas | General method using an activated carbamate as a phosgene alternative. |
Efficient Alkoxycarbonylating and Aminocarbonylating Agents
The activated nature of this compound makes it an effective agent for transferring the methoxycarbonyl group (CH₃O-CO-) to nucleophiles, a process known as alkoxycarbonylation. nih.gov Reagents like 4-nitrophenyl chloroformate, a related compound, are commonly used to activate alcohols for the formation of carbonates and carbamates. thieme-connect.com The resulting nitrophenyl carbonates are often stable intermediates that can subsequently react with other nucleophiles. thieme-connect.com Similarly, this compound can react with alcohols or amines, serving as a methoxycarbonylating or aminocarbonylating agent, respectively.
The utility of activated carbonates and carbamates as carbonylating agents is a well-established strategy in organic chemistry. nih.govresearchgate.net The reaction with amines (aminocarbonylation) to form ureas, as discussed previously, is a prime example. The reaction with alcohols leads to the formation of carbonates, while reaction with thiols can produce thiocarbamates. This reactivity provides a reliable and often milder alternative to methods involving phosgene or chloroformates. nih.govthieme-connect.com
Building Blocks for Complex Molecular Architectures
The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. illinois.edunih.gov While often used as a transient protecting group or a simple reagent, the 2-nitrophenylcarbamate moiety can also be envisioned as a structural building block. The nitrophenyl ring can be retained in the final molecule to impart specific electronic or physical properties, or it can be chemically modified in subsequent steps. For example, the nitro group can be reduced to an amine, which can then be used as a handle for further functionalization, opening pathways to diverse and complex molecular scaffolds. This dual functionality as both a reactive handle and a modifiable structural unit makes compounds like this compound valuable assets in the design and synthesis of novel, complex molecules for applications in medicine, materials science, and beyond. illinois.edu
Utilization as Scaffolds in Target-Oriented Synthesis
In target-oriented synthesis, the goal is to construct complex molecules, often natural products or medicinally relevant compounds, with high precision. This compound serves as a versatile scaffold for the synthesis of heterocyclic systems, particularly benzimidazoles, which are core structures in many pharmacologically active agents.
The synthetic strategy hinges on the 2-nitrophenylamino moiety inherent in the this compound structure. A key transformation involves the reduction of the nitro group to an amine. This resulting ortho-phenylenediamine derivative is highly reactive and primed for cyclization. For instance, reaction with various electrophilic one-carbon sources can lead to the formation of the benzimidazole (B57391) ring system.
A general synthetic pathway is outlined below:
Reduction: The nitro group of a 2-nitrophenylcarbamate derivative is reduced to a primary amine, typically using catalytic hydrogenation (e.g., Pd/C, H₂) or reducing agents like tin(II) chloride (SnCl₂). This step yields a transient ortho-phenylenediamine intermediate.
Cyclization: The in situ generated diamine is then reacted with a suitable cyclizing agent to form the imidazole (B134444) ring fused to the benzene (B151609) ring.
The choice of the cyclizing agent allows for the introduction of various substituents at the 2-position of the benzimidazole scaffold, making this a powerful method for creating structural diversity.
| Cyclizing Agent | Resulting C2-Substituent on Benzimidazole | Example Target Class |
|---|---|---|
| Formic Acid | -H | Antiviral agents |
| Aldehydes (R-CHO) | -R (Alkyl, Aryl) | Anticancer agents, Antihistamines |
| Cyanogen bromide (CNBr) | -NH₂ | Anthelmintics (e.g., Mebendazole family) |
This approach leverages the this compound core to rapidly access the privileged benzimidazole scaffold, which is central to the synthesis of numerous pharmaceutical targets. mdpi.com The specific substitution pattern of the starting material makes it an efficient precursor for building these important heterocyclic motifs. nih.govorganic-chemistry.org
Integration into Polymer Synthesis and Materials Science Research
The functional groups within this compound and its derivatives offer opportunities for their integration into polymers, leading to materials with specialized properties. The nitroaromatic group, in particular, is electron-deficient, a characteristic that can be exploited in the design of sensory materials.
Polymers containing nitroaromatic moieties have been investigated for their ability to detect electron-rich analytes, including certain explosives, through fluorescence quenching mechanisms. mdpi.comresearchgate.net A monomer derived from this compound, for example, by introducing a polymerizable group like an acrylate (B77674) or vinyl function, could be copolymerized to create a sensory polymer. The nitro groups along the polymer chain would act as quenching sites upon interaction with specific analytes.
The general approach involves:
Monomer Synthesis: Functionalization of the this compound core with a polymerizable group (e.g., acryloyl chloride, vinylbenzyl chloride) to create a novel monomer.
Polymerization: Copolymerization of this functional monomer with a suitable comonomer (e.g., methyl methacrylate, styrene) to generate a polymer with pendant nitrophenylcarbamate units.
The properties of the resulting polymer can be tuned by adjusting the ratio of the comonomers. For instance, incorporating fluorescent monomers could lead to a material where the fluorescence is quenched upon binding of an analyte to the nitroaromatic sites.
| Polymer Component | Function | Potential Application |
|---|---|---|
| Nitrophenylcarbamate Side-Chain | Electron-deficient sensory site | Chemical sensors for explosives or volatile organic compounds |
| Polymer Backbone (e.g., Polyacrylate) | Structural framework, determines physical properties | Thin films, coatings |
| Fluorescent Comonomer | Signal transduction | Fluorescence-based detection systems |
Furthermore, the carbamate linkage itself can be incorporated into the main chain of polymers, such as polyurethanes. nih.gov The presence of the nitro group could modify the thermal and mechanical properties of the resulting polymer or provide reactive handles for post-polymerization modification. Research in this area explores the creation of functional materials where the specific electronic and chemical properties of the nitrophenylcarbamate unit are translated into macroscopic material functions. rsc.org
Development of Reaction Methodologies
The structure of this compound is well-suited for the development of new synthetic methodologies, particularly in the context of high-throughput chemistry and drug discovery.
Application in Combinatorial Library Generation for Diverse Compound Collections
Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a library. mdpi.com Carbamates are frequently used as linkers in solid-phase synthesis, a cornerstone of combinatorial chemistry. researchgate.net The this compound scaffold can be adapted for this purpose, enabling the generation of diverse compound libraries.
In a solid-phase synthesis approach, the carbamate nitrogen can be attached to a solid support (e.g., a resin bead), effectively immobilizing the molecule. biosynth.com The aromatic ring, bearing the nitro group, can then be subjected to a series of chemical transformations. The diversity of the library is generated by using a variety of reactants in parallel reaction vessels.
A potential solid-phase combinatorial synthesis strategy could involve:
Attachment to Resin: A derivative of 2-nitrophenylamine is attached to a solid support via a carbamate linkage.
Diversification: The immobilized scaffold is treated with a diverse set of building blocks. For example, reduction of the nitro group followed by reaction with a library of aldehydes and subsequent cyclization would generate a library of 2-substituted benzimidazoles. nih.gov
Cleavage: The final products are cleaved from the solid support, yielding a collection of purified compounds for screening.
The use of a photolabile o-nitrobenzyl-type linker is also a well-established strategy in solid-phase synthesis, where cleavage is achieved by irradiation with UV light. dtu.dk This allows for mild release of the final compounds from the resin.
| Combinatorial Step | Source of Diversity | Example Reagents |
|---|---|---|
| Scaffold Modification | Substituents on the aromatic ring | Various substituted 2-nitroanilines |
| Building Block Addition (R1) | Side chains introduced after nitro reduction | Library of diverse aldehydes or carboxylic acids |
| Building Block Addition (R2) | Further functionalization of the scaffold | Library of alkylating or acylating agents |
This methodology allows for the systematic and rapid creation of hundreds or thousands of unique compounds based on the core nitrophenylcarbamate structure, which can then be screened for biological activity.
Contributions to Rapid Structure-Activity Relationship (SAR) Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Generating and screening focused libraries of compounds where specific parts of the molecule are systematically varied is a key strategy for rapid SAR development.
The this compound scaffold is an excellent starting point for such studies, particularly for classes of drugs like benzimidazole-2-carbamates, which are known tubulin inhibitors. nih.govnih.gov By creating a library of analogues based on this scaffold, researchers can quickly probe the effects of different substituents on biological activity.
For example, a study might involve:
Synthesis of a Library: A combinatorial or parallel synthesis approach is used to create a series of compounds where the substituents on the phenyl ring of the nitrophenylcarbamate are varied.
Biological Screening: The entire library is tested in a high-throughput biological assay (e.g., an enzyme inhibition assay or a cell-based cytotoxicity assay). nih.gov
Data Analysis: The activity data is correlated with the structural modifications. For instance, it might be found that electron-withdrawing groups at the 5-position enhance activity, while bulky groups at the 4-position diminish it.
| Position of Variation | Type of Substituent | Observed Effect on Activity (Hypothetical) |
|---|---|---|
| C4-position | -H, -Cl, -OCH₃ | Halogen substitution increases potency |
| C5-position | -H, -F, -CF₃ | Electron-withdrawing groups enhance binding |
| Carbamate Ester | Methyl, Ethyl, Isopropyl | Larger esters decrease cell permeability |
This rapid feedback loop between synthesis and testing accelerates the identification of key structural features required for potency and selectivity, guiding the design of more effective drug candidates. nih.gov The versatility of the nitrophenylcarbamate core allows for the systematic exploration of chemical space, making it a valuable tool for modern drug discovery programs. nih.gov
Future Research Directions and Advanced Topics in Methyl 2 Nitrophenylcarbamate Chemistry
Exploration of Novel and Sustainable Synthetic Routes for Nitrophenyl Carbamates
Traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.netacs.org Modern research is focused on developing safer and more sustainable alternatives that are both environmentally benign and efficient. A primary goal is the replacement of phosgene with greener carbonyl sources. acs.orgorganic-chemistry.org
Key areas of exploration include:
Carbon Dioxide (CO2) as a C1 Building Block: Utilizing CO2 as a renewable and non-toxic reagent is a highly attractive green alternative to the phosgene process. researchgate.netacs.org Research focuses on catalytic systems that can efficiently facilitate the three-component coupling of amines, CO2, and alkyl halides to form carbamates. acs.org
Activated Carbonate Reagents: The use of organic carbonates, such as bis(o-nitrophenyl) carbonate or di-2-pyridyl carbonate, provides a phosgene-free route to carbamates. researchgate.net These reagents react with amines under milder conditions to yield the desired carbamate (B1207046) and a recoverable byproduct, enhancing the sustainability of the process. researchgate.netorganic-chemistry.org For instance, bis(o-nitrophenyl) carbonate can be used for the sequential addition of amines to create directional ureas, with a nitrophenyl carbamate as a key intermediate. researchgate.net
Catalytic Aminolysis of Carbonates: The direct reaction of amines with organic carbonates is a viable phosgene-free pathway to carbamate esters. researchgate.net Research in this area seeks to develop more active and selective catalysts that can promote this transformation under mild conditions and with a broad range of substrates.
| Synthetic Strategy | Traditional Reagents | Sustainable Alternatives & Methods | Key Advantages of Sustainable Routes |
|---|---|---|---|
| Carbonyl Source | Phosgene, Triphosgene | Carbon Dioxide (CO2), Organic Carbonates (e.g., bis(o-nitrophenyl) carbonate) | Non-toxic, renewable, reduced hazardous waste. researchgate.netacs.org |
| Process Conditions | Often harsh conditions, requires excess base. acs.org | Catalytic systems, milder reaction temperatures and pressures. | Higher energy efficiency, improved safety profile. |
| Byproducts | Corrosive HCl, toxic waste. | Recoverable phenols (e.g., o-nitrophenol), fewer waste streams. researchgate.netorganic-chemistry.org | Potential for circular economy, reduced environmental impact. |
Investigation of Advanced Catalytic Transformations and Stereoselective Synthesis
Catalysis offers the potential to significantly improve the efficiency, selectivity, and scope of reactions involving nitrophenyl carbamates. Future work will likely focus on designing novel catalysts for specific transformations.
Organocatalysis: The use of small organic molecules as catalysts is a growing field. For example, p-dialkylaminopyridines have been shown to dramatically accelerate transesterification reactions of o-nitrophenyl carbonates, offering a metal-free catalytic option. researchgate.net
Metal-Catalyzed Reactions: Transition metal catalysis opens avenues for complex molecular construction. Copper-catalyzed asymmetric dearomative spirocyclization and enantioselective cycloaddition reactions have been developed for cyclic carbamates, demonstrating the potential for creating chiral molecules with high stereocontrol. acs.org Extending these methodologies to nitrophenyl carbamates could provide access to novel, optically active compounds for pharmaceutical and materials applications.
Stereoselective Synthesis: The development of catalytic methods that can control the three-dimensional arrangement of atoms is crucial for producing chiral molecules. Research into enantioselective reactions, such as the copper-catalyzed processes mentioned, will be essential for synthesizing single-enantiomer products, which is often a requirement for biologically active compounds. acs.org
Application of In Situ Spectroscopic and Imaging Techniques for Reaction Monitoring
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. In situ (in the reaction vessel) monitoring techniques provide real-time data without the need for sample extraction, offering a dynamic window into the transformation as it occurs. spectroscopyonline.com
Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. spectroscopyonline.com The evolution of the carbonyl (C=O) stretching band in carbamates can be followed to determine reaction progress. researchgate.net
UV-Visible Spectroscopy: This technique is particularly useful for reactions involving chromophores. For nitrophenyl carbamates, the release of the nitrophenolate ion under basic conditions produces a distinct yellow color, which can be quantified by measuring absorbance at a specific wavelength (e.g., 413 nm). emerginginvestigators.org This allows for precise kinetic analysis of hydrolysis or cleavage reactions. emerginginvestigators.org
| Technique | Information Obtained | Application Example for Nitrophenyl Carbamates |
|---|---|---|
| FTIR Spectroscopy | Changes in functional groups (e.g., C=O, N-H), concentration profiles of reactants/products. spectroscopyonline.com | Monitoring the conversion of an amine and a carbonate to a carbamate by observing the appearance of the carbamate carbonyl peak. researchgate.net |
| UV-Visible Spectroscopy | Concentration of colored species, reaction kinetics. emerginginvestigators.org | Quantifying the rate of hydrolysis by monitoring the release of the yellow 4-nitrophenolate (B89219) anion. emerginginvestigators.org |
| Raman Spectroscopy | Molecular structure, bond vibrations, suitable for aqueous and solid samples. spectroscopyonline.com | Tracking changes in the aromatic ring vibrations and carbamate group during a reaction in real-time. |
Integration of Machine Learning and Artificial Intelligence for Molecular Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling data-driven discovery. cardiff.ac.uk These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and design new molecules with desired characteristics. mdpi.comcmu.edu
Property Prediction: ML models can be trained on existing data to predict the physical, chemical, and biological properties of new nitrophenyl carbamate derivatives. mdpi.com This can accelerate the discovery of compounds with specific characteristics, such as enhanced stability, specific reactivity, or biological activity, without the need for laborious synthesis and testing of every candidate molecule.
Reaction Optimization and Prediction: AI algorithms can predict the outcomes of chemical reactions, including yields and potential side products, based on reactants, reagents, and conditions. cmu.edu This allows chemists to design more efficient synthetic routes and troubleshoot problematic reactions computationally.
Generative Design: Advanced AI models, such as generative adversarial networks (GANs), can design entirely new molecular structures tailored to a specific set of desired properties. cardiff.ac.uk This approach could be used to create novel nitrophenyl carbamates for specialized applications in medicine or materials science. deakin.edu.au
Development of Nitrophenyl Carbamate-Based Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study biological processes within living systems. bayer.com The unique chemical properties of nitrophenyl carbamates make them attractive scaffolds for creating probes that respond to specific biological stimuli.
A key strategy involves creating "turn-on" fluorogenic probes, where the molecule is initially non-fluorescent but becomes fluorescent after a specific chemical reaction, such as enzymatic cleavage. nih.gov Carbamate linkers are central to this design. For example, a new class of near-infrared (NIR) fluorogenic probes, called cyanine (B1664457) carbamates (CyBams), has been developed. nih.gov These probes use a stimuli-responsive carbamate linker attached to a cyanine dye scaffold. Cleavage of the carbamate by a specific enzyme or chemical stimulus triggers a reaction cascade that results in a dramatic increase in fluorescence. nih.gov
Future research could adapt the nitrophenyl carbamate moiety for similar purposes, where its cleavage could:
Uncage a fluorescent reporter molecule.
Release a biologically active compound at a specific site.
Act as a trigger for a diagnostic signal.
| Probe Component | Function | Example from Carbamate-Based Probes (CyBams) |
|---|---|---|
| Scaffold | Provides the core structure and fluorescent properties. | Heptamethine cyanine (a near-infrared chromophore). nih.gov |
| Linker | Connects the trigger to the scaffold; its cleavage initiates the signal. | Stimuli-responsive carbamate linker. nih.gov |
| Activation Mechanism | The specific biological or chemical event that triggers the probe. | Enzymatic cleavage (e.g., by γ-glutamyl transpeptidase) followed by 1,6-elimination. nih.gov |
| Signal Output | The measurable change after activation. | High turn-ON ratio (~170x) of near-infrared fluorescence. nih.gov |
Advanced Applications in Bioorthogonal Chemistry and Chemoproteomics
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov These reactions provide powerful tools for labeling and tracking biomolecules in their natural environment. researchgate.net
The reactivity of the nitrophenyl carbamate group could potentially be harnessed for bioorthogonal applications. For instance, it could be incorporated into larger molecules as a cleavable linker that is stable under general physiological conditions but can be selectively cleaved by an external, non-native stimulus. This could be used for:
Conditional Drug Delivery: Releasing a therapeutic agent only when a specific, externally applied reagent is introduced.
Activity-Based Protein Profiling (Chemoproteomics): Designing probes that covalently bind to the active sites of specific enzymes. The nitrophenyl carbamate could act as a reactive group that, upon binding, forms a stable linkage with the protein target, allowing for its subsequent identification and study.
While direct applications of Methyl 2-nitrophenylcarbamate in this area are still emerging, the principles of bioorthogonal chemistry provide a clear roadmap for future research into how the reactivity of nitrophenyl carbamates can be exploited for advanced biological studies. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-nitrophenylcarbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via carbamate esterification between 2-nitrophenylamine and methyl chloroformate under basic conditions. Optimization strategies include:
- Catalyst Selection : Use triethylamine or pyridine as acid scavengers to improve reaction efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution rates .
- Temperature Control : Maintain temperatures between 0–5°C during reagent addition to minimize side reactions .
Post-synthesis, monitor purity via HPLC or GC-MS, and confirm structural integrity using -NMR (e.g., characteristic peaks for methyl ester and nitrophenyl groups) .
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards. Use TLC (silica gel, ethyl acetate/hexane) for rapid assessment .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, indicates stability under normal conditions but decomposition at elevated temperatures (>150°C), releasing toxic fumes . Store in amber vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, partition coefficients) of this compound be resolved?
- Methodological Answer :
- Systematic Replication : Reproduce experiments under controlled conditions (e.g., standardized solvents, temperatures) to isolate variables causing discrepancies .
- Partition Coefficient Determination : Use shake-flask or chromatographic methods (e.g., HPLC logP estimation) to measure logP values, addressing gaps in existing data .
- Collaborative Validation : Cross-validate results with independent labs using shared protocols to ensure reproducibility .
Q. What computational strategies can elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of the 2-nitrophenyl group on the carbamate’s electrophilicity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reaction sites .
- Kinetic Studies : Use stopped-flow techniques to measure rate constants under varying nucleophile concentrations, correlating with computational predictions .
Q. What are the critical safety protocols for handling this compound, and how should hazardous decomposition products be managed?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, face shields, and fume hoods to prevent dermal/ocular exposure. emphasizes glove integrity checks and proper disposal .
- Decomposition Mitigation : Avoid contact with strong acids/bases ( notes incompatibility, leading to hazardous reactions). In case of thermal decomposition (e.g., releasing NO), use scrubbers or activated carbon filters .
Q. How can researchers assess the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Assays : Conduct OECD 301F tests to evaluate microbial degradation in aqueous systems. highlights the lack of ecotoxicological data, necessitating such studies .
- Photolysis Studies : Expose the compound to UV light (λ = 300–400 nm) and analyze breakdown products via LC-MS/MS to identify persistent intermediates .
Data Gaps and Future Directions
- Identified Gaps :
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
